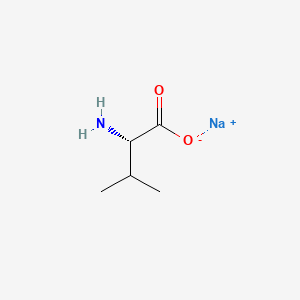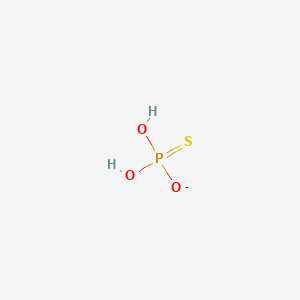![molecular formula C10H13N5O4 B13816584 Adenosine,[8-14C]](/img/structure/B13816584.png)
Adenosine,[8-14C]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adenosine,[8-14C] is a radiolabeled form of adenosine, where the carbon-8 position of the adenine moiety is labeled with the radioactive isotope carbon-14. Adenosine itself is a nucleoside composed of adenine attached to a ribose sugar molecule. It plays a crucial role in various biochemical processes, including energy transfer as adenosine triphosphate (ATP) and signal transduction as cyclic adenosine monophosphate (cAMP). The radiolabeled version, Adenosine,[8-14C], is primarily used in scientific research to trace and study metabolic pathways and biochemical reactions involving adenosine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine,[8-14C] typically involves the incorporation of carbon-14 into the adenine ring. This can be achieved through various synthetic routes, one of which includes the reaction of [8-14C]adenine with ribose-1-phosphate in the presence of a phosphorylase enzyme. The reaction conditions often require a controlled environment to ensure the stability of the radioactive isotope and the integrity of the nucleoside structure.
Industrial Production Methods
Industrial production of Adenosine,[8-14C] involves large-scale synthesis using automated systems to handle radioactive materials safely. The process includes the synthesis of [8-14C]adenine, followed by its enzymatic or chemical coupling with ribose. The final product is purified using chromatographic techniques to ensure high purity and specific activity.
化学反应分析
Types of Reactions
Adenosine,[8-14C] undergoes various chemical reactions, including:
Phosphorylation: Conversion to adenosine monophosphate (AMP), adenosine diphosphate (ADP), and ATP.
Deamination: Conversion to inosine by adenosine deaminase.
Glycosidic Bond Cleavage: Hydrolysis to adenine and ribose.
Common Reagents and Conditions
Phosphorylation: Catalyzed by kinases in the presence of ATP.
Deamination: Catalyzed by adenosine deaminase under physiological conditions.
Glycosidic Bond Cleavage: Acidic or enzymatic hydrolysis.
Major Products Formed
AMP, ADP, ATP: Through phosphorylation.
Inosine: Through deamination.
Adenine and Ribose: Through glycosidic bond cleavage.
科学研究应用
Adenosine,[8-14C] is widely used in scientific research due to its radioactive labeling, which allows for the tracing and quantification of adenosine in various biochemical pathways. Some key applications include:
Metabolic Studies: Tracing the metabolism of adenosine in cells and tissues.
Enzyme Kinetics: Studying the activity of enzymes like adenosine deaminase and kinases.
Signal Transduction: Investigating the role of adenosine in signaling pathways involving cAMP.
Pharmacological Research: Evaluating the effects of drugs on adenosine metabolism and signaling.
作用机制
Adenosine exerts its effects by binding to specific adenosine receptors (A1, A2A, A2B, and A3) on the cell surface. This binding triggers various intracellular signaling pathways, including the activation or inhibition of adenylate cyclase, leading to changes in cAMP levels. Adenosine also influences ion channels, such as potassium and calcium channels, affecting cellular excitability and neurotransmitter release.
相似化合物的比较
Similar Compounds
Inosine: A nucleoside formed by the deamination of adenosine.
Guanosine: A nucleoside similar to adenosine but with guanine instead of adenine.
Xanthosine: A nucleoside formed by the oxidation of guanosine.
Uniqueness of Adenosine,[8-14C]
Adenosine,[8-14C] is unique due to its radioactive labeling, which allows for precise tracing and quantification in biochemical studies. This makes it an invaluable tool for studying adenosine metabolism and its role in various physiological and pathological processes.
属性
分子式 |
C10H13N5O4 |
|---|---|
分子量 |
269.23 g/mol |
IUPAC 名称 |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i3+2 |
InChI 键 |
OIRDTQYFTABQOQ-USSWDBROSA-N |
手性 SMILES |
C1=NC(=C2C(=N1)N([14CH]=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


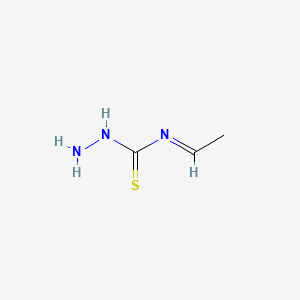
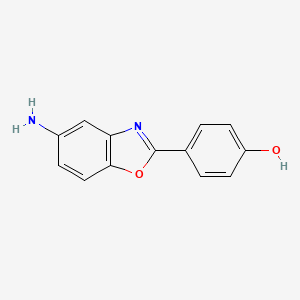



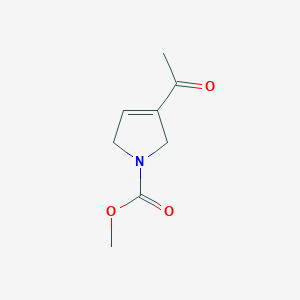



![disodium 2-heptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate](/img/structure/B13816575.png)

